molecular formula C18H21BrO3 B4996211 5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene

5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene

Cat. No.: B4996211
M. Wt: 365.3 g/mol
InChI Key: SJQRIIVARCWHOB-UHFFFAOYSA-N
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Description

5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by its complex structure, which includes a bromine atom, multiple ether linkages, and ethoxy groups attached to a dimethylbenzene core. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for stable quality, mild reaction conditions, and safe operation. The use of 1,2-dibromoethane is particularly advantageous as it can be recycled and reused, reducing the overall production cost .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Ether Cleavage: The ether linkages can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products with different halogen atoms or other functional groups.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dehalogenated compounds or alcohols.

Scientific Research Applications

5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom and ether linkages play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-ethoxypyridine
  • 5-bromo-2-ethoxybenzaldehyde
  • 5-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene

Uniqueness

5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is unique due to its specific combination of bromine, ether linkages, and ethoxy groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-13(2)11-15(19)12-14(18)3/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQRIIVARCWHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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